N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide
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Overview
Description
N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety, with additional methyl and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-benzyl-3,4-dimethyl-5-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-benzyl-3,4-dicarboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, inhibiting their function. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase and preventing bacterial growth .
Comparison with Similar Compounds
- N-benzyl-4-nitrobenzenesulfonamide
- N-benzyl-3,4-dimethylbenzenesulfonamide
- N-benzyl-3,4-dimethyl-5-aminobenzenesulfonamide
Uniqueness: N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide is unique due to the presence of both methyl and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an antibacterial and anti-inflammatory agent compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-8-14(9-15(12(11)2)17(18)19)22(20,21)16-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWVCYUZMQPJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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